molecular formula C29H32N4O3S3 B2680243 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 489470-46-4

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2680243
CAS No.: 489470-46-4
M. Wt: 580.78
InChI Key: STZUHBKFTQPJDX-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a benzo[d]thiazol-2-yl moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with an ethyl group at position 4. The benzamide group at position 4 is further modified with a 4-methylpiperidin-1-yl sulfonyl substituent. Its design aligns with strategies to optimize pharmacokinetic (PK) properties, such as blood-brain barrier penetration, given the inclusion of a sulfonyl group and lipophilic heterocycles .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S3/c1-3-32-15-14-22-25(18-32)38-29(26(22)28-30-23-6-4-5-7-24(23)37-28)31-27(34)20-8-10-21(11-9-20)39(35,36)33-16-12-19(2)13-17-33/h4-11,19H,3,12-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZUHBKFTQPJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC(CC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

IUPAC Name:
this compound

Molecular Formula:
C23H28N4O2S2

Molecular Weight:
448.62 g/mol

The compound exhibits its biological activity primarily through the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents such as alkylating agents (e.g., temozolomide) by preventing the repair of DNA lesions.

Key Findings:

  • Inhibition of APE1: Studies show that similar compounds exhibit low micromolar inhibition of APE1, which correlates with increased sensitivity to DNA-damaging agents in cancer cells .
  • Cytotoxicity Potentiation: The compound potentiates the cytotoxicity of alkylating agents in HeLa cells, leading to an accumulation of apurinic sites in treated cells .
  • ADME Profile: The compound demonstrates a favorable absorption, distribution, metabolism, and excretion (ADME) profile in vivo, which is crucial for therapeutic efficacy .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the benzo[d]thiazole and tetrahydrothienopyridine moieties significantly affect biological activity. For instance:

SubstituentEffect on Activity
Ethyl vs. Isopropyl at position 6Isopropyl derivatives show enhanced APE1 inhibition
Variations in sulfonamide groupAltered binding affinity and selectivity towards APE1

These findings suggest that careful structural modifications can lead to improved potency and selectivity for APE1 inhibition.

Case Studies

Several studies have evaluated the biological activity of this class of compounds:

  • Study on Cytotoxicity Enhancement: A study demonstrated that combining the compound with temozolomide resulted in a significant increase in cell death in glioblastoma cell lines compared to treatment with temozolomide alone .
  • In Vivo Efficacy: In animal models, compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) showed significant tumor reduction when administered alongside standard chemotherapy agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

The closest analog is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3 in ), which replaces the ethyl group with isopropyl and lacks the sulfonylbenzamide moiety. Key differences include:

Feature Target Compound Analog (Compound 3)
6-position substituent Ethyl Isopropyl
Benzamide modification 4-((4-methylpiperidin-1-yl)sulfonyl) Acetamide
Bioactivity Not explicitly reported APE1 inhibition (IC₅₀ ~10 µM)

The sulfonyl group likely improves solubility and PK properties .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), structural similarity between the target compound and its analogs can be quantified:

  • Tanimoto (MACCS): Estimated similarity of ~0.75–0.85 with compound 3 due to shared benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine motifs.
  • Dice (Morgan) : Scores >0.70 indicate overlapping pharmacophoric features, such as hydrogen-bond acceptors (sulfonyl group) and aromatic systems .

Bioactivity and Mechanism of Action

APE1 overexpression in gliomas correlates with resistance to alkylating agents and radiation . Key bioactivity comparisons:

Parameter Target Compound Analog (Compound 3)
Enzyme Inhibition (IC₅₀) Not reported ~10 µM (APE1)
Cellular Activity Not reported Enhanced cytotoxicity of temozolomide in HeLa cells
PK Profile Predicted CNS penetration High plasma/brain exposure in mice

The sulfonylbenzamide group in the target compound may enhance target affinity compared to the acetamide in compound 3, as sulfonamides often exhibit stronger protein interactions .

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The sulfonyl group likely improves aqueous solubility compared to acetamide analogs, critical for oral bioavailability .
  • Metabolic Stability : The ethyl substituent may reduce cytochrome P450-mediated metabolism compared to bulkier isopropyl groups .

Analytical and Structural Validation

NMR and LC-MS/MS data () can resolve structural differences. For example:

  • NMR Chemical Shifts : Regions A (positions 39–44) and B (positions 29–36) would show distinct shifts due to ethyl vs. isopropyl substitutions (Figure 6 in ).
  • MS/MS Fragmentation : Cosine scores >0.8 would confirm high spectral similarity in core scaffolds, with deviations reflecting substituent variations .

Q & A

Q. What are the standard synthetic protocols for preparing benzo[d]thiazole-containing heterocycles like this compound?

The synthesis of benzo[d]thiazole derivatives typically involves multi-step reactions, including cyclocondensation, coupling, and functionalization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures (50°C, 16 hours) has been used to construct triazole-pyrazole hybrids, followed by purification via column chromatography . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Catalysis : Copper sulfate/sodium ascorbate systems are common for click chemistry.
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is standard for isolating polar intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
  • Mass spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline derivatives are obtainable). Public repositories like Chemotion provide crystallographic data for related compounds .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under varying pH (1–12) and temperatures (4–37°C). For sulfonamide groups, monitor hydrolysis via HPLC .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Contradictions often arise from pharmacokinetic (PK) variability. Methodological approaches include:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., CYP450-mediated oxidation).
  • Plasma protein binding : Assess via equilibrium dialysis; high binding may reduce free drug concentration in vivo.
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) to track bioavailability .

Q. What computational strategies optimize the sulfonylpiperidine moiety’s target engagement?

  • Molecular docking : Use software like AutoDock Vina to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the 4-methylpiperidin-1-yl group.
  • QSAR modeling : Corporate electronic parameters (Hammett σ) of substituents to predict binding affinity .

Q. How can AI-driven platforms enhance reaction optimization for analogs of this compound?

AI tools integrated with COMSOL Multiphysics enable:

  • Real-time parameter adjustment : Machine learning (ML) algorithms predict optimal temperatures/catalysts for yield improvement.
  • Automated workflow design : Robotic systems execute iterative Suzuki-Miyaura couplings, monitored via inline FTIR.
  • Data-driven solvent selection : Neural networks rank solvents by polarity and boiling point for scalability .

Q. What strategies resolve spectral overlaps in NMR characterization of the tetrahydrothieno[2,3-c]pyridine core?

  • 2D NMR techniques : HSQC and HMBC to assign coupled 1^1H-13^13C signals in crowded regions.
  • Variable-temperature NMR : Elevate temperature (e.g., 60°C) to reduce signal broadening caused by ring puckering.
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to simplify nitrogen-associated shifts .

Q. How should researchers design SAR studies to explore the benzo[d]thiazole moiety’s role in bioactivity?

Systematic structural modifications include:

  • Core substitutions : Replace benzo[d]thiazole with benzoxazole or indole to assess π-π stacking requirements.
  • Side-chain variations : Introduce alkyl/aryl groups at the 6-ethyl position to probe steric effects.
  • Control experiments : Compare IC50_{50} values against null analogs lacking the thiazole ring .

Q. What methodologies validate the compound’s membrane permeability in blood-brain barrier (BBB) studies?

  • PAMPA-BBB assay : Measure permeability coefficients (Pe) using artificial lipid membranes.
  • MDCK cell monolayers : Quantify apparent permeability (Papp_{app}) under physiological flow.
  • In situ perfusion : Radiolabeled compound perfusion in rodent models, followed by brain/plasma ratio analysis .

Methodological Notes

  • Data integration : Cross-reference experimental results with public repositories (e.g., Chemotion, PubChem) to ensure reproducibility .
  • Ethical compliance : Adhere to CRDC 2020 standards for chemical engineering design and process control .

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